

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Relebactam

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## Compound of Interest

Compound Name: Relebactam sodium

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## Introduction

Relebactam is a diazabicyclooctane, non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor developed to address the growing threat of antibiotic resistance among Gram-negative bacteria.[1][2] Structurally similar to avibactam, it features a piperidine ring that helps reduce its export from bacterial cells.[1][2] Relebactam has no intrinsic antibacterial activity.[3] Instead, it is administered intravenously in a fixed-dose combination with the carbapenem antibiotic imipenem and cilastatin (RECARBRIO™).[4][5] Cilastatin is a renal dehydropeptidase-I inhibitor that prevents the metabolism of imipenem in the kidneys, thereby increasing its urinary concentration.[3][6] The primary role of relebactam is to restore the bactericidal activity of imipenem against bacteria that have acquired resistance through the production of specific  $\beta$ -lactamase enzymes.[1][7] This combination is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative pathogens.[4][5][8]

## Pharmacodynamics

### Mechanism of Action

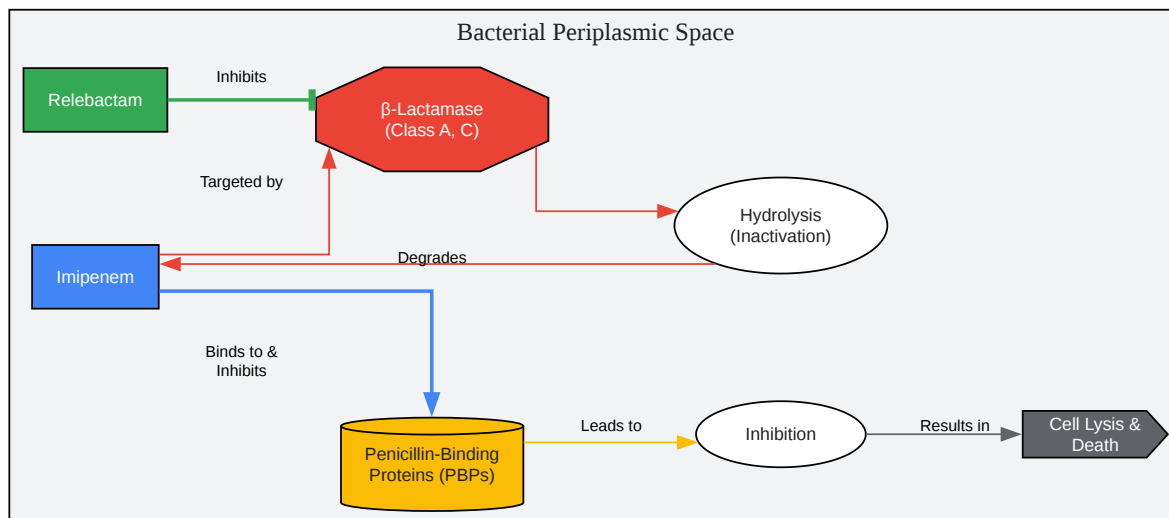
The primary mechanism of action of relebactam is the inhibition of Ambler Class A and Class C serine  $\beta$ -lactamases.[3][9][10] Imipenem, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death.[3] However, certain bacteria produce  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring of imipenem, rendering it inactive.

Relebactam protects imipenem from this degradation.[1] The inhibition process involves a two-step mechanism:

- Non-covalent binding: Relebactam initially binds non-covalently to the active site of the  $\beta$ -lactamase enzyme.[1][2]
- Covalent acylation: Subsequently, it forms a reversible covalent acyl-enzyme intermediate with a critical serine residue in the enzyme's active site, effectively inactivating it.[1][2]

Unlike some other inhibitors, the de-acylation process allows relebactam to reform its structure, enabling it to re-bind to other  $\beta$ -lactamase molecules.[1][2]

By inhibiting these key resistance enzymes, relebactam restores imipenem's ability to reach its PBP targets and exert its bactericidal effect.[10]



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#### Mechanism of Action of Imipenem-Relebactam.

## Spectrum of Activity

Relebactam demonstrates potent inhibition of Class A carbapenemases, such as *Klebsiella pneumoniae* carbapenemase (KPC), and Class C cephalosporinases (AmpC).[3][11] It effectively restores the in vitro activity of imipenem against many imipenem-non-susceptible isolates of Enterobacterales and *Pseudomonas aeruginosa*. [9][10] However, relebactam is not active against Class B metallo- $\beta$ -lactamases (MBLs) such as NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[3][12]

## Mechanisms of Resistance to Imipenem/Relebactam

Resistance to the imipenem/relebactam combination can emerge through several mechanisms:

- **Production of Non-Inhibited  $\beta$ -Lactamases:** The most common mechanism is the acquisition of genes encoding  $\beta$ -lactamases that are not inhibited by relebactam, such as MBLs and OXA-type carbapenemases.[3]

- Mutations in  $\beta$ -Lactamase Genes: Mutations within the active site of Class A carbapenemases (e.g., KPC) can reduce the binding affinity of relebactam, leading to resistance.[13][14][15]
- Porin Loss/Modification: Reduced expression or mutations in outer membrane porins, such as OmpK35 and OmpK36 in *K. pneumoniae* or OprD in *P. aeruginosa*, can restrict the entry of imipenem and relebactam into the periplasmic space, thereby increasing resistance.[13][16][17]
- Efflux Pump Upregulation: Increased expression of multidrug efflux pumps can actively transport the antibiotic combination out of the bacterial cell.[16]

## Pharmacokinetics

Relebactam is administered intravenously, and therefore data on oral absorption is not applicable.[1] Its pharmacokinetic profile is characterized by a rapid distribution and elimination primarily through the kidneys. The pharmacokinetic parameters of relebactam, imipenem, and cilastatin are comparable, supporting their co-administration in a fixed-dose combination.[9][18]

## Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key single-dose pharmacokinetic parameters for relebactam, imipenem, and cilastatin in healthy adults.

Parameter	Relebactam	Imipenem	Cilastatin
Administration	Intravenous	Intravenous	Intravenous
Volume of Distribution (Vd)	19.0 L[1][3][6]	24.3 L[3][6]	13.8 L[3][6]
Plasma Protein Binding	~22%[1][3][6]	~20%[3]	~40%[3]
Metabolism	Does not undergo significant metabolism.[1][6]	Metabolized in kidneys by dehydropeptidase-I (inhibited by cilastatin).[6]	-
Route of Elimination	Primarily renal.[1][3][19]	Primarily renal.[3][19]	Primarily renal.[3][19]
% Excreted Unchanged in Urine	>90%[3][19][20]	~63%[3][19][20]	~77%[3][19][20]
Terminal Half-Life ( $t_{1/2}$ )	1.2 - 1.8 hours[1][3]	~1.0 hour[3]	~1.0 hour[3]
Total Clearance	130 - 150 mL/min (8 L/h)[1][6]	15.3 L/h[6]	-

## Special Populations

**Renal Impairment:** Since relebactam, imipenem, and cilastatin are all primarily cleared by the kidneys, their plasma exposure increases significantly with worsening renal function.[21] Therefore, dose adjustments are required for patients with a creatinine clearance (CLcr) of less than 90 mL/min.[20][22][23]

Estimated Creatinine Clearance (mL/min)	Recommended RECARBRIO™ Dose (IV over 30 min q6h)
≥ 90	1.25 g (imipenem 500 mg / cilastatin 500 mg / relebactam 250 mg)[20][23]
60 to 89	1 g (imipenem 400 mg / cilastatin 400 mg / relebactam 200 mg)[24]
30 to 59	0.75 g (imipenem 300 mg / cilastatin 300 mg / relebactam 150 mg)[24]
15 to 29	0.5 g (imipenem 200 mg / cilastatin 200 mg / relebactam 100 mg)[24]
< 15 or ESRD on Hemodialysis	0.5 g; should not be used unless hemodialysis is instituted within 48 hours. Administer after hemodialysis session.[6][23]

Drug-Drug Interactions: Relebactam is a substrate of the organic anion transporters OAT3, OAT4, MATE1, and MATE2K.[25] Active tubular secretion accounts for about 30% of its total clearance.[1][25] While co-administration with probenecid (an OAT inhibitor) can slightly increase relebactam exposure, the effect is not considered clinically meaningful.[21] Co-administration with ganciclovir may increase the risk of seizures, and use with valproic acid can decrease valproic acid concentrations, potentially leading to a loss of seizure control.[6]

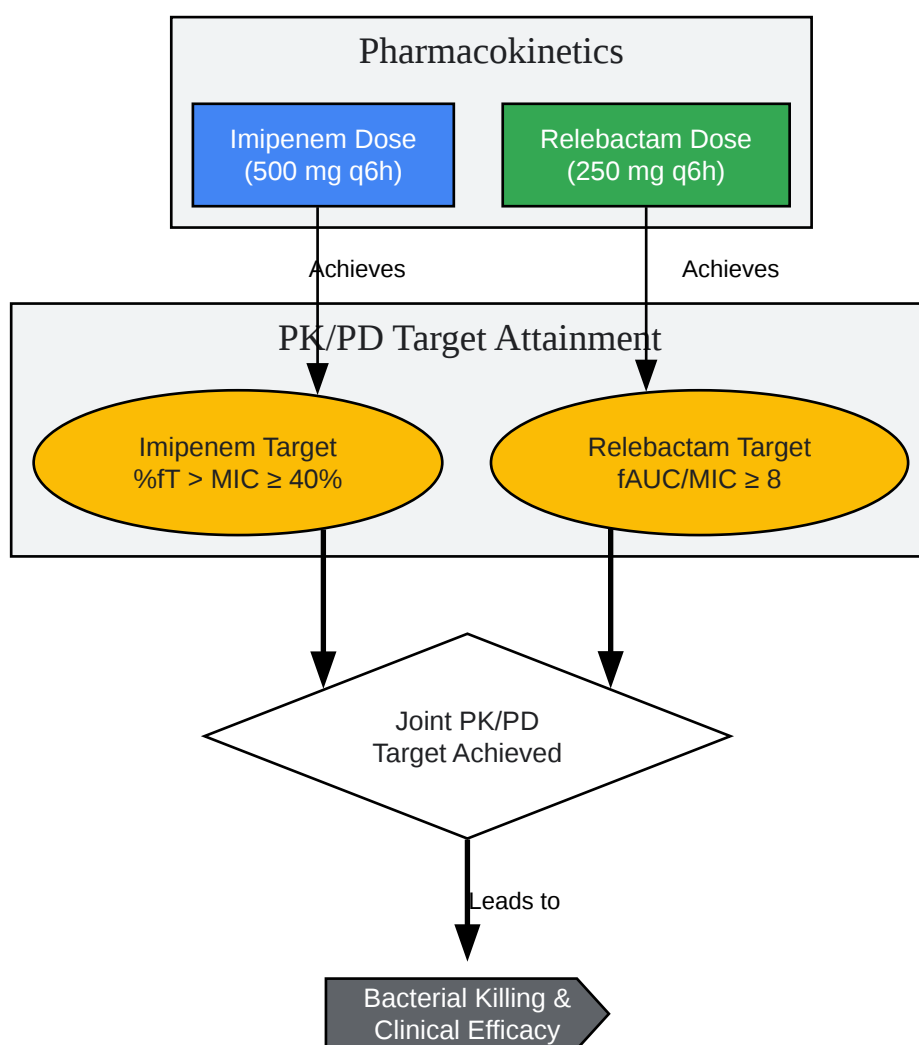
## Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of the imipenem/relebactam combination depends on both components achieving their respective PK/PD targets simultaneously.[26]

- Imipenem: The PK/PD index that best correlates with the efficacy of carbapenems like imipenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[27] A target of ≥30-40% fT > MIC is generally associated with maximal bactericidal activity.[11][27][28]

- Relebactam: The PK/PD index that best correlates with relebactam's activity is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26][27][29] A target fAUC/MIC of approximately 7.5 to 8 has been associated with a 2-log reduction in bacterial density in preclinical models.[27][29]

The relationship is complex because the effective MIC of imipenem is dynamic and dependent on the concentration of relebactam present to inhibit  $\beta$ -lactamases.[11][28] The approved clinical dose of relebactam (250 mg) is designed to achieve the target fAUC/MIC ratio needed to protect imipenem, allowing it to achieve its own %fT > MIC target against susceptible pathogens.[29]



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Logical Relationship for PK/PD Target Attainment.

## Experimental Protocols

The development and characterization of relebactam involved a range of standardized in vitro and in vivo experimental models.

### Antimicrobial Susceptibility Testing (AST)

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem in combination with a fixed concentration of relebactam against various bacterial isolates.
- Methodology (Broth Microdilution):
  - Preparation: Experiments are typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth.
  - Inhibitor Addition: Relebactam is added to each well at a fixed concentration, commonly 4 mg/L.
  - Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
  - Incubation: Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
  - Reading: The MIC is defined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.

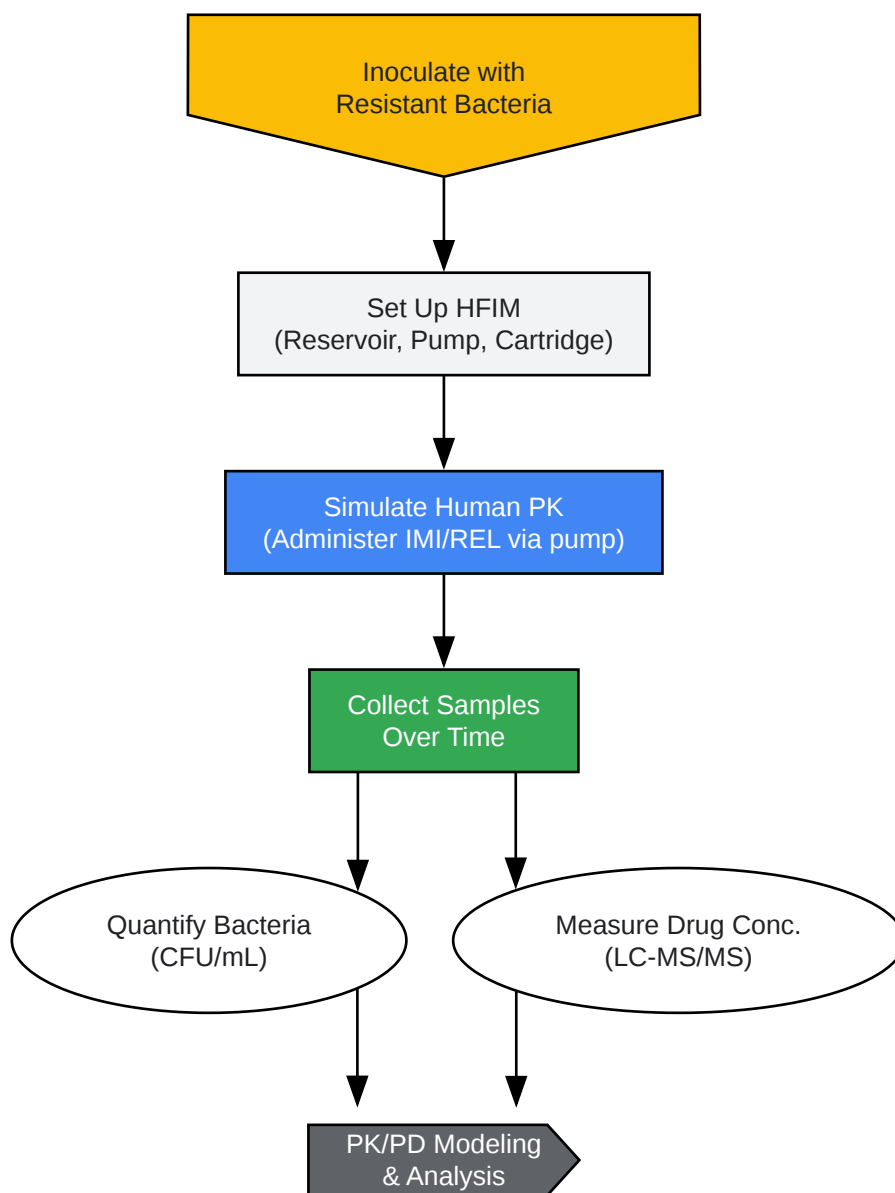
### Hollow-Fiber Infection Model (HFIM)

- Objective: To simulate human pharmacokinetic profiles in vitro and evaluate the dose-response relationship and key PK/PD drivers for relebactam and imipenem.[\[11\]](#)[\[28\]](#)
- Methodology:
  - System Setup: The model consists of a central reservoir containing bacterial culture in growth medium, connected via a peristaltic pump to a hollow-fiber cartridge. The semi-



permeable fibers allow nutrients and drugs to diffuse in and out, simulating drug distribution and clearance, while retaining the bacteria.

- Inoculation: The central reservoir is inoculated with a high-density bacterial culture (e.g.,  $10^7$ - $10^8$  CFU/mL) of a target resistant strain (*P. aeruginosa* or *K. pneumoniae*).
- Drug Administration: Computer-controlled syringe pumps administer imipenem and relebactam into the central reservoir to simulate human plasma concentration-time profiles for various dosing regimens (e.g., single dose, multiple doses, dose fractionation).
- Sampling: Samples are collected from the central reservoir at predetermined time points over several days.
- Analysis: Bacterial density (total and resistant subpopulations) is quantified by plating serial dilutions. Drug concentrations are measured using methods like LC-MS/MS to confirm accurate PK simulation. The data is then used in mathematical models to determine the PK/PD index that best correlates with bacterial killing.[\[11\]](#)[\[29\]](#)



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Experimental Workflow for Hollow-Fiber Infection Model.

## Murine Infection Models

- Objective: To evaluate the in vivo efficacy of the imipenem/relebactam combination against infections caused by resistant pathogens.[7]
- Methodology (e.g., Neutropenic Thigh/Lung Infection Model):

- Immunosuppression: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: Mice are inoculated via intramuscular (thigh) or intranasal/intratracheal (lung) administration with a standardized inoculum of a resistant bacterial strain.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with imipenem/cilastatin, relebactam, or the combination is initiated. Drugs are typically administered subcutaneously or intravenously to mimic human routes of exposure. Dosing schedules are designed to fractionate the total daily dose to explore PK/PD relationships.
- Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected tissues (thighs or lungs) are harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).
- Analysis: Efficacy is measured as the log<sub>10</sub> reduction in CFU compared to untreated controls at the start of therapy. This data helps confirm in vitro findings and establish efficacy targets for clinical studies.[7]

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